正丁基-2-氰基乙酰胺

描述

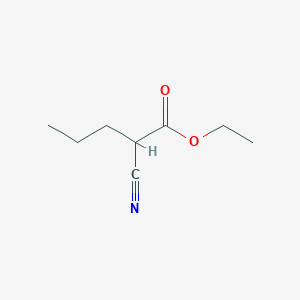

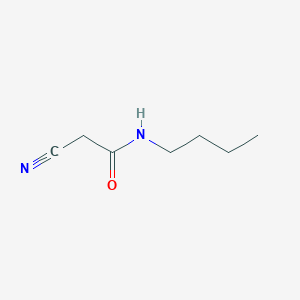

N-Butyl-2-cyanoacetamide (NBCA) is a chemical compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 101-102°C. It is a versatile compound that is used in a variety of laboratory experiments and has a wide range of applications. NBCA is a versatile compound that can be used in a variety of ways, including in the synthesis of other compounds, in the study of biochemical and physiological effects, and in the study of its mechanism of action.

科学研究应用

合成和抗菌评价

- 应用:合成具有抗菌性能的新型化合物。

- 方法:涉及氰基乙酰胺与其他化合物反应生成具有抗菌和抗真菌活性的衍生物 (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014)。

喹喔啉酮的一锅法合成

- 应用:合成喹喔啉-2-酮,在制药中很有用。

- 方法:N-芳基氰基乙酰胺的串联亚硝化/环化反应,提供中等至良好的产率 (Wang, Hu, Liu, Tu, & Zhang, 2017)。

羟基氰基乙酰胺衍生物的合成

- 应用:产生季羟基氰基乙酰胺衍生物。

- 方法:氰基乙酰胺衍生物中活性亚甲基碳的选择性 C-H 氧化 (Maity & Pramanik, 2014)。

N-取代乙酰胺的合成

- 应用:开发抗糖尿病药。

- 方法:将吲哚基丁酸转化为各种化合物,显示出对 α-葡萄糖苷酶有显著的抑制作用 (Nazir et al., 2018)。

吡啶酮和色烯吡啶酮的合成

- 应用:在抗炎和解热药中具有潜在用途。

- 方法:合成一类新型的 2(1H)-吡啶酮分子及其衍生物,显示出有希望的体外和体内检查结果 (Fayed, Bayoumi, Saleh, Ezz Al-Arab, & Ammar, 2021)。

工业应用杂环的合成

- 应用:用于药物、农药、乳化剂、化妆品等。

- 方法:合成包含脂肪链的新型杂环化合物,产生具有良好溶解性和生物降解性的非离子表面活性剂 (El-Sayed & Almalki, 2017)。

作用机制

Target of Action

n-Butyl-2-cyanoacetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the reaction of the active methylene moiety of N-(benzothiazol-2-yl)-2-cyanoacetamide with phenyl isothiocyanate yielded a non-isolable intermediate potassium sulphide salt . This salt reacted in situ with phenacyl bromide to afford N-(benzothiazol-2-yl)-2-cyano-2-(3,4-diphenylthiazol-2-ylidene)acetamide .

Biochemical Pathways

It’s known that cyanoacetamide derivatives are used to build various organic heterocycles , which are key structures in many biologically active compounds. Therefore, it’s plausible that n-Butyl-2-cyanoacetamide could influence a variety of biochemical pathways through its interactions with these heterocyclic compounds.

Pharmacokinetics

It’s known that the compound is a solid or liquid at room temperature , which could potentially influence its absorption and distribution in the body

Result of Action

Given that cyanoacetamide derivatives are used to build various organic heterocycles , it’s plausible that n-Butyl-2-cyanoacetamide could have a variety of effects at the molecular and cellular level, depending on the specific heterocyclic compounds it interacts with.

Action Environment

It’s known that the compound is stable at room temperature , suggesting that it could potentially be influenced by changes in temperature

安全和危害

未来方向

生化分析

Biochemical Properties

n-Butyl-2-cyanoacetamide is known to participate in biochemical reactions, particularly in the formation of heterocyclic compounds

Cellular Effects

Cyanoacetamide derivatives, a class to which n-Butyl-2-cyanoacetamide belongs, have been reported to exhibit diverse biological activities . These compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound can undergo reactions with common bidentate reagents to form a variety of heterocyclic compounds . This suggests that it may interact with biomolecules, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

It is known that cyanoacetamide derivatives can participate in a variety of condensation and substitution reactions , suggesting that n-Butyl-2-cyanoacetamide may interact with various enzymes and cofactors.

属性

IUPAC Name |

N-butyl-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-3-6-9-7(10)4-5-8/h2-4,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZNARROBKPUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960193 | |

| Record name | N-Butyl-2-cyanoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39581-21-0 | |

| Record name | NSC81847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Butyl-2-cyanoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of n-butyl-2-cyanoacetamide in the synthesis of 1H-pyrazolo[1,2-b]phthalazines?

A1: n-Butyl-2-cyanoacetamide serves as a crucial building block in the synthesis of diverse 1H-pyrazolo[1,2-b]phthalazine derivatives. The research by [] highlights its reaction with phthalaldehyde and various hydrazines. This three-component reaction proceeds efficiently without the need for a catalyst, offering a simplified and potentially cost-effective approach to these valuable heterocyclic compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。